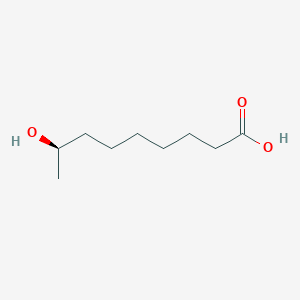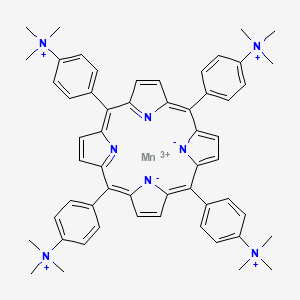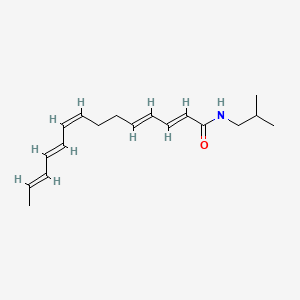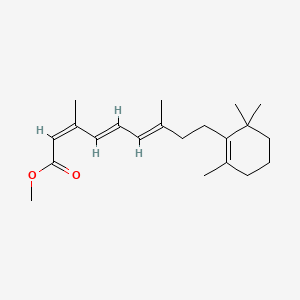
(8R)-8-hydroxynonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R)-8-hydroxynonanoic acid is an (omega-1)-hydroxy fatty acid that is nonanoic acid in which the 8-pro-R hydrogen is replaced by a hydroxy group. It is a medium-chain fatty acid and an (omega-1)-hydroxy fatty acid. It derives from a nonanoic acid.
Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
Biosynthesis from Olive Oil : Kang et al. (2020) developed a biocatalytic system for increased production of ω-hydroxynonanoic acid from olive oil. This method could contribute to the industrial biosynthesis of ω-hydroxynonanoic acid from olive oil, enhancing its production for various applications (Kang, Kim, Park, & Oh, 2020).
Production for Biodegradable Polylactones : Liu et al. (2008) demonstrated the production of 9-hydroxynonanoic acid from methyl oleate, converting it into lactone monomers for synthesizing biodegradable polylactones, indicating its potential in creating eco-friendly materials (Liu, Kong, Wan, & Narine, 2008).
Biological and Chemical Properties
Enzymatic Production and Transformations : Koppireddi et al. (2016) explored a chemoenzymatic method for the synthesis of 9-hydroxynonanoic acid from oleic acid, showing its potential in various biological and chemical transformations (Koppireddi, Seo, Jeon, Chowdhury, Jang, Park, & Kwon, 2016).
Lipoxygenase-Catalyzed Synthesis : Jin et al. (2013) investigated the lipoxygenase-catalyzed synthesis of related aldehydes, providing insights into the biochemical pathways involving 8R-hydroxynonanoic acid (Jin, Zheng, & Brash, 2013).
Source from Euphausia pacifica : Yamada et al. (2019) identified Euphausia pacifica as a source of 8(R)-hydroxy-eicosapentaenoic acid, suggesting its natural occurrence and potential extraction methods (Yamada, Kumagai, Uemura, & Yuki, 2019).
De Novo Biosynthesis in Yeast : Wernig, Boles, and Oreb (2019) presented a proof of principle for the de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol in yeast, demonstrating its potential in biotechnological applications (Wernig, Boles, & Oreb, 2019).
DNA Damage Measurement : Rodriguez et al. (2000) used 8-hydroxyguanine, a compound related to 8R-hydroxynonanoic acid, in studies to measure DNA damage, indicating its application in molecular biology and toxicology (Rodriguez, Jurado, Laval, & Dizdaroglu, 2000).
Fungus-Associated Transformations : Su, Brodowsky, and Oliw (2006) studied the 8R-dioxygenase and hydroperoxide isomerase of the fungus Gaeumannomyces graminis, highlighting the role of 8R-hydroxynonanoic acid in fungal metabolism (Su, Brodowsky, & Oliw, 2006).
Applications in Chemistry and Environmental Sciences
Hydroxyquinoline Studies : Gupta, Luxami, and Paul (2021) discussed the significance of 8-hydroxyquinoline in medicinal chemistry, providing insights into its structural relevance and potential in drug development (Gupta, Luxami, & Paul, 2021).
Environmental Marker of Endotoxin : Uhlig et al. (2016) explored 3-hydroxy acids as environmental markers of endotoxin, including 3-hydroxynonanoic acid, demonstrating its application in environmental and occupational health studies (Uhlig, Negård, Heldal, Straumfors, Madsø, Bakke, & Eduard, 2016).
Propiedades
Fórmula molecular |
C9H18O3 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(8R)-8-hydroxynonanoic acid |
InChI |
InChI=1S/C9H18O3/c1-8(10)6-4-2-3-5-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |
Clave InChI |
ZQGUXJLCOPSLHD-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CCCCCCC(=O)O)O |
SMILES |
CC(CCCCCCC(=O)O)O |
SMILES canónico |
CC(CCCCCCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene](/img/structure/B1238943.png)


![(12R,13R,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B1238949.png)
![methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B1238950.png)



![(1R,2R,9R,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1238955.png)
![1-benzyl-3-[(E)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B1238957.png)



